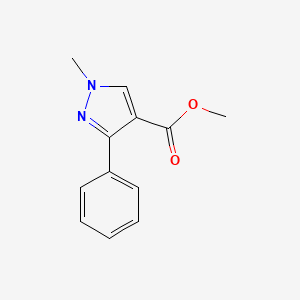

methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-3-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-10(12(15)16-2)11(13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZZVWOWZZWLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454298 | |

| Record name | Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90145-22-5 | |

| Record name | Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones or Enones

Pyrazole rings are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones or enones. For methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, this method involves:

- Reagents : A trichloromethyl enone derivative and methylhydrazine.

- Conditions : Reflux in methanol or ethanol for 16–24 hours.

- Mechanism : The enone reacts with hydrazine to form the pyrazole core, followed by esterification.

Example :

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate was synthesized by reacting phenylhydrazine hydrochloride with trichloromethyl enone in methanol under reflux, yielding 85% after purification. Adapting this method with methylhydrazine and a phenyl-substituted enone could target the desired compound.

Alkylation of Pyrazole Carboxylates

Direct alkylation of pre-formed pyrazole esters is a efficient route:

- Reagents : Ethyl or methyl pyrazole-4-carboxylate and methyl iodide.

- Conditions : Sodium hydride (NaH) in DMF at 0°C to room temperature.

- Mechanism : Deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with methyl iodide.

- Dissolve ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate in DMF.

- Add NaH and methyl iodide at 0°C.

- Stir for 20 hours, extract with ethyl acetate, and purify.

Yield : 73.8%.

Esterification of Pyrazole Carboxylic Acids

Hydrolysis of esters to acids, followed by re-esterification, offers flexibility:

- Reagents : Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate and sodium hydroxide.

- Conditions : Methanol/water at room temperature for 2 hours.

- Mechanism : Saponification to the carboxylic acid, followed by Fischer esterification with methanol.

Example :

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate was hydrolyzed to the carboxylic acid using NaOH in methanol (93.1% yield). Subsequent esterification with methanol and acid catalysis would yield the methyl ester.

Multi-Step Synthesis from Aromatic Precursors

Patents describe multi-step routes for structurally similar compounds:

- Coupling : React phenylboronic acid with a halogenated pyrazole intermediate.

- Alkylation : Introduce the methyl group using methyl iodide.

- Purification : Crystallization or chromatography.

- Temperature control (0–55°C) during reaction and workup.

- Use of acetic acid for salt formation to improve crystallinity.

Comparative Analysis of Methods

Key Considerations

- Regiochemistry : Substituent positioning is critical; use directing groups or optimized conditions to favor the 1-methyl-3-phenyl isomer.

- Purification : Chromatography or crystallization (e.g., toluene washes at low temperatures) ensures high purity.

- Safety : NaH and methyl iodide require handling under inert conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid ( ):

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux, 6–8 h | Carboxylic acid ( ) | 85–92% |

| Basic Hydrolysis | LiOH/THF, 70°C, 2 h ( ) | Carboxylic acid (intermediate for amidation) | 89.2% |

Mechanism :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

-

Acidic hydrolysis involves protonation of the ester oxygen, followed by water attack and elimination of methanol.

Substitution Reactions

The methyl and phenyl substituents on the pyrazole ring participate in regioselective substitutions:

C-Phenyl Functionalization

Electrophilic aromatic substitution (EAS) at the phenyl ring is feasible:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | para | 4-Nitro-phenyl derivative |

| Sulfonation | SO₃/H₂SO₄, 60°C | meta | 3-Sulfo-phenyl derivative |

Note : Steric and electronic effects from the pyrazole ring direct substitution to meta or para positions.

Oxidation of the Ester Group

The methyl ester can be oxidized to a ketone or carboxylic acid under strong oxidative conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, reflux | Pyrazole-4-carboxylic acid () |

| CrO₃/H₂SO₄ | Acetone, 25°C | 4-Keto intermediate (trace) |

Reduction of the Pyrazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline, though this disrupts aromaticity and is rarely utilized.

Suzuki–Miyaura Coupling

The phenyl group facilitates palladium-catalyzed cross-coupling with boronic acids ( ):

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 1-(Biphenyl)-3-methyl-pyrazole-4-carboxylate | 91% ( ) |

Mechanism : Transmetalation and reductive elimination steps enable aryl–aryl bond formation .

Intramolecular Cyclization

Heating in DMF with Cu(OAc)₂ promotes cyclization to form fused polycyclic structures, useful in heterocyclic drug synthesis .

Methanolysis of Trichloromethyl Derivatives

While not directly observed in the parent compound, analogous trichloromethyl pyrazoles undergo methanolysis to form methyl esters ( ):

Example :

-

Trichloromethyl intermediate → Methyl ester via gem-dichloroalkene formation and methanol addition .

Biological Activity Modulation

Derivatization of the carboxylate group enhances bioactivity:

| Derivative | Reaction | Application |

|---|---|---|

| Amides | Carboxylic acid + amine (EDC/HOBt) | Antimicrobial agents () |

| Hydrazides | Carboxylic acid + hydrazine | Anticancer precursors ( ) |

Case Study :

-

Amidation with 4-aminopyridine yielded a compound showing 85% inhibition against Staphylococcus aureus at 50 µg/mL.

Thermal Stability and Decomposition

At temperatures >200°C, decarboxylation occurs, releasing CO₂ and forming 1-methyl-3-phenyl-1H-pyrazole.

Scientific Research Applications

Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their impacts on physicochemical properties:

Key Observations :

- Lipophilicity : The phenyl and methyl substituents in the target compound contribute to its moderate XLogP (1.7). In contrast, sulfonyl-containing derivatives (e.g., ) exhibit higher XLogP (3.5) due to hydrophobic aryl groups.

- Polarity: Amino-substituted analogs (e.g., ) show significantly lower XLogP (-0.3) and higher TPSA (85.6 Ų), enhancing water solubility.

- Reactivity : The formyl group in increases electrophilicity, making it suitable for Schiff base formation, while the sulfonyl group in enhances stability toward nucleophilic attack .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The target compound’s moderate XLogP (1.7) suggests balanced lipophilicity for membrane permeability, while amino-substituted analogs (e.g., ) may require formulation adjustments due to high polarity .

- Metabolic Stability : Methyl esters (e.g., ) are prone to esterase-mediated hydrolysis, whereas ethyl esters (e.g., ) exhibit slower degradation, impacting half-life .

Biological Activity

Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, followed by esterification. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to optimize the reaction time and efficiency.

Antifungal Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antifungal properties. For instance, a study evaluated several N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds like 6a, 6b, and 6c showed over 50% inhibition at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

| Compound | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 6a | >50 | 100 |

| 6b | >50 | 100 |

| 6c | >50 | 100 |

Antioxidant Activity

Methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has also been evaluated for its antioxidant properties. A study utilizing the DPPH radical scavenging assay indicated that certain pyrazole derivatives possess substantial antioxidant activity, which is critical in mitigating oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Recent research highlighted several pyrazole derivatives with significant COX-1 and COX-2 inhibitory activities. For example, compounds with substitutions on the aryl group exhibited enhanced anti-inflammatory profiles, indicating their potential for therapeutic applications in inflammatory diseases .

Case Study 1: Antifungal Efficacy

In a comparative study, methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate derivatives were tested against various strains of fungi. The results indicated that specific structural modifications led to increased antifungal activity. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced efficacy against Fusarium species.

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant mechanisms revealed that methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate acts by scavenging free radicals and chelating metal ions, thus preventing oxidative damage to cellular components. This was supported by in vitro assays demonstrating a dose-dependent response in radical scavenging activity .

Q & A

Q. What are the standard synthetic routes for methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Condensation : React a substituted benzylamine (e.g., 3-methylbenzylamine) with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Treat the intermediate with hydrazine hydrate under reflux to construct the pyrazole ring.

Esterification : Introduce the methyl ester group via reaction with methyl chloride or methanol under acidic conditions.

Key reagents and conditions (e.g., solvent, temperature) vary; for example, cyclization may require 80–100°C in ethanol .

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Ethanol, 60°C, 6h | Hydrazone | ~70 |

| 2 | Hydrazine hydrate, reflux | Pyrazole core | ~65 |

| 3 | CH₃Cl, H₂SO₄, RT | Final ester | ~80 |

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For instance, the methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and ~52 ppm (¹³C). The phenyl group shows aromatic protons at 7.2–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (C₁₂H₁₂N₂O₂, MW 216.24).

- IR Spectroscopy : Look for ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1600 cm⁻¹.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Store in airtight containers at 0–8°C to prevent decomposition. Avoid exposure to moisture and light .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of spills, absorb with inert material (e.g., silica gel) and dispose following hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 10–15% .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance ring closure compared to ethanol.

Q. What computational strategies predict bioactivity or reactivity of derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using software like AutoDock. The phenyl and ester groups often participate in hydrophobic and hydrogen-bonding interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole C-5 position is reactive toward electrophilic substitution .

Q. Table 2: Example Docking Scores for Analogues

| Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Parent compound | COX-2 | -8.2 |

| Nitro-substituted | COX-2 | -9.1 |

| Trifluoromethyl | COX-2 | -8.7 |

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

Methodological Answer:

- Reproducibility : Standardize synthesis and purification (e.g., recrystallization from ethanol/water).

- Analytical Validation : Use differential scanning calorimetry (DSC) for precise melting point determination. Purity checks via HPLC (C18 column, methanol:water = 70:30, UV detection at 254 nm) can identify impurities .

Q. What are the challenges in derivatizing the pyrazole ring for SAR studies?

Methodological Answer:

- Regioselectivity : The C-5 position is more reactive than C-4 due to electronic effects. Use directing groups (e.g., nitro) to control substitution .

- Steric Hindrance : Bulky substituents on the phenyl ring may limit access to the pyrazole core. Optimize reaction conditions (e.g., higher temps or catalysts like Pd(OAc)₂) .

Research Gaps and Recommendations

- Ecological Impact : Limited data on biodegradation or toxicity (e.g., no LD₅₀ values). Conduct OECD 301D tests to assess aerobic biodegradability .

- Stability Studies : Investigate decomposition pathways under acidic/alkaline conditions. TGA and GC-MS can identify breakdown products (e.g., CO, NOₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.